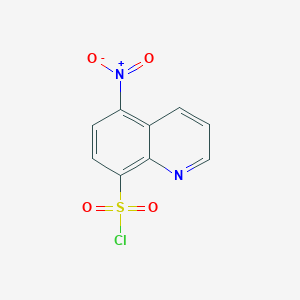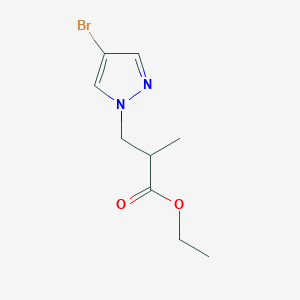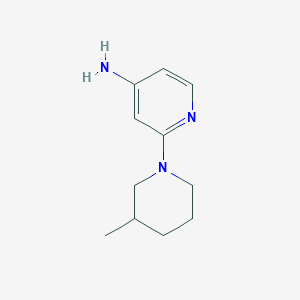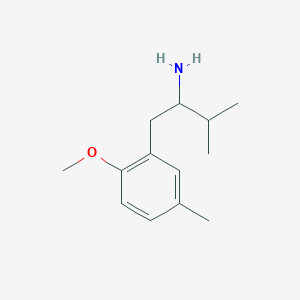
5-Nitroquinoline-8-sulfonyl chloride
Vue d'ensemble
Description
5-Nitroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClN2O4S . It is a yellow powder and has a molecular weight of 272.67 .
Molecular Structure Analysis
The InChI code for 5-Nitroquinoline-8-sulfonyl chloride is1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Nitroquinoline-8-sulfonyl chloride has a melting point of 105-106 degrees Celsius . It is sparingly soluble in water but soluble in organic solvents such as chloroform.Applications De Recherche Scientifique
Synthesis and Characterization
5-Nitroquinoline-8-sulfonyl chloride is involved in the synthesis of various sulfonamides and their complexes, particularly with metals like nickel and copper. For instance, its reaction with 8-aminoquinoline and metal salts leads to the formation of corresponding complexes, such as Ni(II) complexes where sulfonamides act as bidentate ligands (Macías et al., 2002). These complexes exhibit distinct spectroscopic and magnetic properties.
Catalysis in Sulfonylation Reactions
5-Nitroquinoline-8-sulfonyl chloride is utilized in catalysis, specifically in copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds. This process leads to the synthesis of sulfone compounds, including potential radioligands for PET imaging of serotoninergic receptors. The reaction showcases broad substrate scope and moderate to good yield, and involves a radical process (Li et al., 2016).
Anticancer Research
In anticancer research, compounds bearing sulfonamide fragments synthesized from reactions involving 5-nitroquinoline-8-sulfonyl chloride have been studied. These compounds, such as N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, have shown potential in inducing apoptosis in cancer cells. The mechanism involves activation of pro-apoptotic genes and signaling pathways like p38/ERK phosphorylation (Cumaoğlu et al., 2015).
Photoluminescence Studies
5-Nitroquinoline-8-sulfonyl chloride is used in the preparation of materials for photoluminescence studies. For example, it has been used to attach 8-Hydroxyquinoline to mesoporous silica, forming materials whose environmental effects on emission spectra have been thoroughly investigated (Badiei et al., 2011).
Propriétés
IUPAC Name |
5-nitroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSHDSCDLKMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinoline-8-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)




![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)
![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)

